Product packaging for Acetylethylcholine mustard(Cat. No.:CAS No. 98812-27-2)

Acetylethylcholine mustard

Cat. No.: B1666531
CAS No.: 98812-27-2
M. Wt: 193.67 g/mol
InChI Key: UNAXSEJHNLEOKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Cholinergic System Research

The cholinergic system is a vital network within the central and peripheral nervous systems, playing a critical role in a multitude of physiological processes. unimi.it The neurotransmitter acetylcholine (B1216132) (ACh) is fundamental to this system, orchestrating functions such as learning, memory, attention, and emotional processing. tandfonline.comtandfonline.com Within the central nervous system, major cholinergic projections include the nucleus basalis of Meynert, the pedunculopontine nucleus, and cholinergic neurons in the striatum. tandfonline.comtandfonline.com The synthesis of acetylcholine occurs from choline (B1196258) and acetate (B1210297), and it is subsequently stored in synaptic vesicles. tandfonline.comtandfonline.com Its release into the synaptic cleft and interaction with two primary classes of postsynaptic receptors—nicotinic (nAChRs) and muscarinic (mAChRs)—initiates signal transmission. tandfonline.comtandfonline.com

Given its widespread influence, dysfunction in the cholinergic system is implicated in the pathophysiology of several neurodegenerative disorders, most notably Alzheimer's disease and Parkinson's disease with dementia. tandfonline.comnih.gov Altered levels of acetylcholine or changes in receptor expression and function are hallmarks of these conditions. tandfonline.com Consequently, the comprehensive investigation of the cholinergic transmission machinery is a primary objective in neuroscience. unimi.it This research aims to unravel the complex mechanisms governing physiological responses and to understand the development of diseases affecting the nervous system, thereby paving the way for the identification of new therapeutic ligands. unimi.it

Role of Chemical Tools in Elucidating Cholinergic Mechanisms

The study of the intricate cholinergic system heavily relies on the use of specialized chemical tools or probes. nih.gov These molecules are designed to interact specifically with components of the cholinergic machinery, such as receptors and enzymes, allowing researchers to investigate their function and distribution. tandfonline.com Conventional cholinergic drugs often lack selectivity and precise temporal control, which can limit their effectiveness and lead to unwanted side effects. unimi.it Modern chemical probes aim to overcome these limitations. unimi.it

A variety of chemical tools have been developed, each with unique applications:

Radioligands for Imaging: Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) radioligands are developed to visualize and quantify cholinergic components like receptors and enzymes in vivo. tandfonline.comtandfonline.com However, many existing radiotracers suffer from nonspecificity or low affinity, making the discovery of new, effective radioligands a significant challenge. tandfonline.comtandfonline.com

Fluorescent Probes: These tools are essential for biologists and neurobiologists for high-resolution imaging of cholinergic targets. tandfonline.comtandfonline.com For instance, fluorescent probes have been designed to be highly selective and sensitive for active acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine. tandfonline.com Near-infrared (NIR) fluorescent probes are also being developed to visualize AChE fluctuations in real-time within the brain. acs.org

Pharmacological Inhibitors and Ligands: Specific inhibitors and ligands are used to modulate the activity of cholinergic components. This includes inhibitors for choline acetyltransferase (the enzyme that synthesizes ACh) and ligands that block vesicular acetylcholine transporters. researchgate.netnih.gov These tools help in dissecting the functional roles of each component in neurotransmission. researchgate.netnih.gov

The development of photopharmacology, using light-activated ligands, represents a frontier in the field, offering the potential for highly precise spatiotemporal control over cholinergic pathways. unimi.it

Overview of Irreversible Cholinergic Ligands in Research

Among the chemical tools used to study the cholinergic system, irreversible ligands are particularly valuable. Unlike reversible antagonists that dissociate from their target, irreversible antagonists form a stable, often permanent, covalent bond with the receptor, a process that can involve alkylation. msdmanuals.comsigmaaldrich.com This permanent binding effectively removes the receptor from the pool available for neurotransmission. sigmaaldrich.com

The unique properties of irreversible ligands make them powerful research tools for several reasons:

Receptor Characterization: By permanently blocking a proportion of receptors, researchers can study the relationship between receptor occupancy and physiological response, which helps in understanding concepts like receptor reserve. tandfonline.comsemanticscholar.org

Isolation and Purification: The stable covalent bond facilitates the isolation and purification of receptor proteins for further biochemical and structural characterization. nih.govnih.govacs.org

Probing Binding Sites: Irreversible ligands have been instrumental in identifying the specific amino acid residues that constitute the binding sites of cholinergic receptors. nih.govnih.gov For example, studies have used such ligands to demonstrate that the binding site disulfide bond in the nicotinic receptor is between specific cysteine residues. nih.gov

Acetylethylcholine (B12683464) mustard stands out as a significant compound in this class of research tools. ontosight.ai It is a nitrogen mustard analog of choline and serves as a precursor to the highly reactive ethylcholine mustard aziridinium (B1262131) ion (AF64A) . jakami.desigmaaldrich.comscientificlabs.co.uk This aziridinium ion is the active molecule that exerts its effects. jakami.denih.gov In aqueous solutions, acetylethylcholine mustard cyclizes to form this reactive ion, which then acts as an irreversible inhibitor of the high-affinity choline transport system and the enzyme choline acetyltransferase. jakami.desigmaaldrich.comnih.govmedchemexpress.com This action blocks the synthesis of acetylcholine, making this compound a specific presynaptic cholinotoxin. researchgate.netnih.govsigmaaldrich.commedchemexpress.com Its ability to selectively impair cholinergic neurons has made it a widely used tool for creating animal models of cholinergic hypofunction, which are invaluable for studying neurodegenerative diseases. jneurosci.org

Research Findings on this compound

PropertyDescriptionSource(s)
Chemical Identity Also known as Acetyl-AF64; ethanol, 2-((2-chloroethyl)ethylamino)-, acetate (ester). ontosight.aichemicalbook.com
Primary Function Precursor for the ethylcholine mustard aziridinium ion (AF64A). sigmaaldrich.comscientificlabs.co.ukmedchemexpress.com
Mechanism of Action In aqueous conditions, it forms the highly reactive aziridinium ion. jakami.de This ion acts as an irreversible ligand for the high-affinity choline transport system and an inhibitor of choline acetyltransferase (ChAT). sigmaaldrich.commedchemexpress.comabmole.com jakami.desigmaaldrich.commedchemexpress.comabmole.com
Biochemical Effect Irreversibly inhibits choline acetyltransferase, thereby blocking the synthesis of acetylcholine (ACh). researchgate.netnih.govjakami.de It has been shown to reduce the contraction frequency of myotubes with a half-maximal inhibitory concentration (IC50) of 1.22 µM. researchgate.netnih.govmedchemexpress.com researchgate.netnih.govjakami.demedchemexpress.com
Receptor Interaction Studies suggest it can act as an irreversible agonist at presynaptic muscarinic autoreceptors, reducing acetylcholine release. nih.gov It has been used to study the alkylation of muscarinic receptors, such as the M4 subtype. researchgate.net nih.govresearchgate.net
Research Application Used to create specific presynaptic cholinergic deficits, serving as a cholinotoxin to model cholinergic hypofunction in research. sigmaaldrich.comscientificlabs.co.ukjneurosci.org sigmaaldrich.comscientificlabs.co.ukjneurosci.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16ClNO2 B1666531 Acetylethylcholine mustard CAS No. 98812-27-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

98812-27-2

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

2-[2-chloroethyl(ethyl)amino]ethyl acetate

InChI

InChI=1S/C8H16ClNO2/c1-3-10(5-4-9)6-7-12-8(2)11/h3-7H2,1-2H3

InChI Key

UNAXSEJHNLEOKE-UHFFFAOYSA-N

SMILES

CCN(CCOC(=O)C)CCCl

Canonical SMILES

CCN(CCOC(=O)C)CCCl

Appearance

Solid powder

Other CAS No.

98812-27-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aech-M;  Acetylethylcholine mustard; 

Origin of Product

United States

Synthesis and Chemical Precursors of Acetylethylcholine Mustard

Synthetic Methodologies for Acetylethylcholine (B12683464) Mustard and its Aziridinium (B1262131) Derivatives

The utility of acetylethylcholine mustard is intrinsically linked to its chemical transformation into a highly reactive aziridinium ion. The methodologies for its synthesis and subsequent conversion are critical for its application in research.

This compound, also known as Acetyl AF-64, is not the biologically active agent itself but serves as a stable precursor molecule. sigmaaldrich.comscbt.com In an aqueous environment, it undergoes a spontaneous intramolecular cyclization. wikipedia.org During this process, the nitrogen atom of the amine acts as an internal nucleophile, attacking the carbon atom bonded to the chlorine atom. This reaction displaces the chloride ion and results in the formation of a strained, three-membered ring containing a positively charged nitrogen atom. wikipedia.org This cyclic molecule is the highly reactive and potent ethylcholine mustard aziridinium ion (AF64A or ECMA). wikipedia.orgnih.gov This aziridinium ion is the species responsible for the compound's neurotoxic effects, acting as an irreversible inhibitor of choline (B1196258) acetyltransferase and the high-affinity choline transport system. sigmaaldrich.comwikipedia.orgnih.gov

The conversion of the this compound precursor into the active aziridinium ion (AF64A) is highly dependent on the experimental conditions. nih.gov The hydrolysis and cyclization processes are optimally conducted at 25°C. nih.gov The hydrolysis step is most efficient at a pH of 9.0, while the crucial cyclization to form the aziridinium ring is optimal at a pH of 7.3. nih.gov

Due to its high reactivity, the aziridinium ion is unstable in solution and susceptible to decay through hydrolysis. For stability, the formed ion is best maintained at 4°C and a pH of 7.3. nih.gov This inherent instability necessitates that solutions of AF64A be freshly prepared immediately before use to ensure that a consistent and known concentration of the active species is available for experimental applications.

Table 1: Optimal Conditions for AF64A Generation and Stability
ProcessOptimal pHOptimal TemperatureReference
Hydrolysis of Precursor9.025°C nih.gov
Cyclization to Aziridinium Ion7.325°C nih.gov
Stabilization of Aziridinium Ion7.34°C nih.gov

Design Principles of Choline Mustard Analogs

The design of choline mustard analogs like this compound is a strategic process aimed at creating molecules that can specifically target components of the cholinergic system and interact with them irreversibly.

Choline mustard analogs are engineered to be structural analogs of the endogenous neurotransmitter acetylcholine (B1216132). nih.govnih.gov This structural similarity, particularly in the choline-like portion of the molecule, allows them to be recognized and processed by the machinery of cholinergic neurons. nih.gov For instance, the active aziridinium ion AF64A is transported into cholinergic neurons via the high-affinity choline transporter system, the same transporter responsible for the uptake of choline for acetylcholine synthesis. wikipedia.orgresearchgate.net This mimicry ensures that the molecule is selectively delivered to its intended target within the nervous system.

The defining feature of these analogs is the incorporation of a nitrogen mustard group (-N(CH₂CH₂Cl)₂). wikipedia.org This functional group is the source of the molecule's cytotoxic and irreversible activity. As described, this moiety enables the formation of a highly electrophilic aziridinium ion. wikipedia.orgbiointerfaceresearch.com This ion is a potent alkylating agent, readily reacting with and forming covalent bonds to nucleophilic sites on biological macromolecules, such as amino acid residues in enzymes and transport proteins. wikipedia.orgnih.gov This alkylation leads to a permanent, irreversible inactivation of the target protein, such as choline acetyltransferase, disrupting acetylcholine synthesis. wikipedia.orgnih.gov

Analytical Methodologies for Compound Characterization and Quantification

Several analytical techniques are employed to characterize and quantify this compound and its derivatives, ensuring purity and confirming concentrations in experimental solutions.

Thin-Layer Chromatography (TLC) has been used to separate the components of ethylcholine mustard solutions, allowing for the identification of the active aziridinium compound. nih.govnih.gov Gas Chromatography (GC), often coupled with detectors like a Flame Photometric Detector (FPD) or a Mass Spectrometer (MS), is a standard method for analyzing mustard compounds. cdc.gov GC/MS, in particular, provides detailed structural information for characterization and allows for precise quantification of the compound in various samples. cdc.gov

Table 2: Analytical Methodologies
MethodologyApplicationReference
Thin-Layer Chromatography (TLC)Separation and qualitative identification of aziridinium ion from its precursor. nih.govnih.gov
Gas Chromatography/Mass Spectrometry (GC/MS)Standard method for the identification, characterization, and quantification of mustard compounds. cdc.gov

Molecular and Cellular Mechanisms of Action

Interactions with Cholinergic Receptors

Acetylethylcholine (B12683464) mustard exhibits a complex interaction profile with the two main types of cholinergic receptors: muscarinic and nicotinic receptors. Its primary and most studied effects are centered on the muscarinic family of receptors, where it acts as a potent, yet irreversible, agonist.

Muscarinic Receptor Binding Kinetics and Affinity

Studies utilizing radioligand binding techniques have demonstrated that acetylethylcholine mustard competes with other muscarinic ligands for binding sites on these receptors. Research on cardiac muscarinic receptors has shown that this compound and acetylcholine (B1216132) have a comparable ability to compete for the binding of (-)-[3H]quinuclidinyl benzilate (QNB), a known muscarinic antagonist. This competitive binding indicates that this compound interacts with the same binding site as the endogenous ligand, acetylcholine.

A defining feature of this compound's interaction with muscarinic receptors is its ability to form a covalent bond, leading to virtually irreversible binding. nih.gov This characteristic distinguishes it from classical reversible agonists. The process of irreversible binding is dose, time, and temperature-dependent. For instance, pretreatment of cardiac membranes with this compound results in a significant reduction in the binding capacity of muscarinic antagonists like [3H]QNB, without altering the affinity of the remaining, unbound receptors. This loss of binding sites is a direct consequence of the covalent modification of the receptor by the mustard compound. The irreversible nature of this binding has been demonstrated in various tissues, including intestinal smooth muscle. nih.gov

The muscarinic receptor family is composed of five distinct subtypes (M1-M5). The M1, M3, and M5 subtypes typically couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent intracellular signaling cascades. While this compound is known to be a potent muscarinic agonist, detailed studies quantifying its binding affinity and functional selectivity specifically for the M1, M3, and M5 receptor subtypes are not extensively available in the reviewed literature. The highly conserved nature of the orthosteric binding site across muscarinic receptor subtypes makes the development of highly selective ligands challenging. General studies on muscarinic receptor pharmacology indicate that M1 receptors are primarily found in the central nervous system, M3 receptors are located in smooth muscle and glands, and M5 receptors are also present in the central nervous system. However, specific binding constants (e.g., Ki, IC50) for this compound at each of these subtypes have not been prominently reported.

This compound exhibits a dual-action profile, behaving initially as a potent muscarinic agonist, followed by an irreversible antagonism or blockade of the receptor. Upon initial exposure, it stimulates muscarinic receptors, mimicking the effects of acetylcholine. For example, in isolated beating atria, superfusion with this compound initially causes a reduction in the beating rate, a characteristic muscarinic agonist response. However, unlike the sustained effects of other agonists like carbachol (B1668302) and acetylcholine, this initial agonistic effect is transient. Following this initial activation, the compound covalently binds to the receptor, leading to a long-lasting blockade. This subsequent inactivation of the receptor prevents further stimulation by other muscarinic agonists, effectively rendering the receptor non-functional.

The mechanism underlying both the agonist activity and the irreversible binding of this compound involves the intramolecular cyclization of the molecule to form a highly reactive aziridinium (B1262131) ion. This positively charged intermediate is structurally similar to the quaternary ammonium (B1175870) head of acetylcholine, which allows it to be recognized by and bind to the muscarinic receptor's binding site. Once bound, the strained three-membered ring of the aziridinium ion is susceptible to nucleophilic attack by amino acid residues within the receptor's binding pocket. This reaction results in the formation of a stable, covalent bond between the drug and the receptor, leading to the observed irreversible blockade.

Nicotinic Receptor Interactions

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are structurally and functionally distinct from the G protein-coupled muscarinic receptors. wikipedia.org They are found in the central and peripheral nervous systems, as well as at the neuromuscular junction. wikipedia.org While the primary focus of research on this compound has been on its effects on muscarinic receptors, its structural similarity to acetylcholine suggests the potential for interaction with nicotinic receptors as well. However, detailed pharmacological studies characterizing the binding affinity and functional activity (i.e., agonist or antagonist profile) of this compound specifically at various nicotinic receptor subtypes are not widely available in the current body of scientific literature. One early study from 1972 compared the actions of this compound on both muscarinic and nicotinic receptors, suggesting that such interactions have been considered, but comprehensive data on binding kinetics and subtype selectivity at nicotinic receptors remains limited.

Allosteric Modulation of Receptor Function

This compound's interaction with muscarinic receptors can be influenced by allosteric modulators, which are compounds that bind to a site on the receptor distinct from the primary (orthosteric) binding site for acetylcholine. This interaction can alter the receptor's conformation and, consequently, its function.

Impact on Ligand Affinity and Intrinsic Efficacy

This compound (Aech-M) has been shown to compete with acetylcholine for binding to cardiac muscarinic receptors, indicating it interacts with the same orthosteric site. The binding affinity of both Aech-M and acetylcholine is sensitive to the presence of guanine (B1146940) nucleotides. For instance, 5'-guanylylimidodiphosphate can reduce the ability of both compounds to compete for the (-)-[3H]quinuclidinyl benzilate (QNB) binding site by approximately 30-fold nih.gov. This suggests that the receptor can exist in different affinity states, and that Aech-M's binding is modulated by factors that influence these states.

Intrinsic efficacy refers to the ability of a ligand to activate a receptor once it is bound. This compound acts as a muscarinic agonist, initially causing a physiological response, such as a reduction in the beating rate of isolated atria nih.gov. This demonstrates that it possesses intrinsic efficacy. However, the transient nature of this response, followed by a state of reduced sensitivity to other agonists, indicates a complex interaction that goes beyond simple reversible agonism and leads to a persistent alteration of the receptor's functional state.

Evidence for Active Receptor Conformations Post-Alkylation

Alkylation by this compound leads to an irreversible modification of the muscarinic receptor. Evidence suggests that even after this covalent modification, the receptor can remain in a conformation that is, to some extent, "active" or at least significantly altered from its resting state.

In studies with spontaneously beating atria, superfusion with Aech-M (100 μM) initially decreased the heart rate, a typical agonist response. However, this effect was transient, and the rate returned to control values within about 17 minutes, even in the continued presence of the compound nih.gov. Following this, the atria showed a significantly reduced response to the stable agonist carbachol nih.gov. This persistent desensitization, coupled with the initial agonist effect, suggests that the alkylated receptor is not simply inert but is likely locked in a conformation that prevents further effective signaling by other agonists. This altered state is a direct consequence of the irreversible binding of Aech-M.

Receptor Oligomerization and Heterogeneity of Binding Sites (High/Low Affinity)

The modulation of this compound's binding by guanine nucleotides points towards the existence of receptor heterogeneity, specifically high- and low-affinity binding sites. The 30-fold reduction in competitive binding ability in the presence of 5'-guanylylimidodiphosphate is a classic indicator of the interconversion between these affinity states, which is a hallmark of G protein-coupled receptors like the muscarinic receptor nih.gov.

While direct evidence for this compound-induced receptor oligomerization is not extensively detailed in the provided context, the existence of multiple affinity states is consistent with complex receptor structures and interactions, which can include the formation of dimers or higher-order oligomers. After treatment with Aech-M, a greater fraction of receptors was lost when measured by the agonist [3H]oxotremorine-M compared to the antagonist [3H]N-methylscopolamine, further supporting the idea that the agonist-preferring (high-affinity) state of the receptor is preferentially targeted by Aech-M nih.gov.

Table 1: Effects of this compound on Muscarinic Receptor Binding and Function

Parameter Observation Implication Reference
Ligand Binding Competes with acetylcholine for binding sites. Interacts with the orthosteric site. nih.gov
Guanine Nucleotide Sensitivity 30-fold reduction in binding competition with 5'-guanylylimidodiphosphate. Binds preferentially to the high-affinity, G protein-coupled state of the receptor. nih.gov
Receptor Occupancy Pretreatment with 0.25 μM Aech-M reduced [3H]QNB binding capacity by 60%. Causes irreversible loss of available binding sites through alkylation. nih.gov
Functional Response Initially reduces atrial beating rate, followed by a return to control and subsequent desensitization to carbachol. Acts as an agonist that causes long-lasting receptor inactivation or alteration. nih.gov

Effects on Acetylcholine Synthesis and Metabolism

In addition to its effects on receptors, this compound and its analogs impact the machinery responsible for the synthesis of acetylcholine.

Irreversible Inhibition of Choline (B1196258) Acetyltransferase (ChAT)

Choline mustard aziridinium ion, a reactive analog of acetylcholine, has been shown to be an irreversible inhibitor of choline acetyltransferase (ChAT), the enzyme that synthesizes acetylcholine from choline and acetyl-CoA nih.govwikipedia.org. The inhibition is time-dependent and follows pseudo-first-order kinetics nih.gov.

Studies on partially purified rat brain ChAT demonstrated that 50% inhibition of enzyme activity was achieved after a 30-minute incubation with 0.6 mM of the choline mustard aziridinium ion nih.gov. The process involves an initial reversible binding, likely competitive in nature, followed by the formation of an irreversible covalent bond through alkylation nih.gov. The half-time for this irreversible binding was determined to be approximately 4 minutes nih.gov. This irreversible inactivation of ChAT disrupts the synthesis of new acetylcholine molecules.

Impact on High-Affinity Choline Uptake (HACU) System

The high-affinity choline uptake (HACU) system is the rate-limiting step for the synthesis of acetylcholine, responsible for transporting choline into the cholinergic nerve terminal nih.gov. Choline mustard aziridinium ion is a potent and selective irreversible inhibitor of this transport system researchgate.net. Its potency as an inhibitor of the sodium-dependent, high-affinity carrier is significantly greater than its effect on the low-affinity choline uptake system researchgate.net.

The inactivation of the HACU system by choline mustard is more rapid and occurs at lower concentrations compared to the inhibition of ChAT nih.gov. This suggests that the choline transporter is a primary target of this class of compounds. By blocking the uptake of choline, this compound effectively starves the neuron of the necessary precursor for acetylcholine synthesis, leading to a profound and lasting disruption of cholinergic neurotransmission.

Table 2: Kinetic Parameters of Choline Mustard Aziridinium Ion Inhibition

Target Parameter Value Reference
Choline Acetyltransferase (ChAT) Concentration for 50% inhibition (30 min incubation) 0.6 mM nih.gov
Choline Acetyltransferase (ChAT) Half-time (t½) for irreversible binding ~4 minutes nih.gov
Choline Acetyltransferase (ChAT) Observed forward rate constant (kobs) 0.173 min⁻¹ nih.gov

Modulation of Acetylcholinesterase (AChE) Activity

This compound interacts with acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine, in a complex manner. wikipedia.org Research comparing the enzymatic hydrolysis of acetylcholine and this compound demonstrates that both substrates exhibit similar affinities for AChE. However, the maximum velocity (Vmax) of hydrolysis for this compound is significantly lower than that for acetylcholine. This kinetic profile suggests that this compound not only acts as a substrate but also possesses the ability to inactivate the enzyme. nih.gov

The interaction was studied over a substrate concentration range of 1-10 mM. These findings indicate that while this compound can effectively bind to the active site of AChE, its molecular structure impedes the catalytic process, leading to a reduced turnover rate and apparent inactivation of the enzyme. nih.gov

Comparative Kinetics of AChE Substrate Hydrolysis

SubstrateAffinity for AChEMaximum Velocity (Vmax) of Hydrolysis
AcetylcholineStandardStandard
This compoundSimilar to AcetylcholineSignificantly Lower than Acetylcholine

Downstream Signaling Pathway Modulation

As a muscarinic agonist, this compound initiates signals through G-protein coupled receptors (GPCRs), leading to the modulation of several intracellular signaling cascades. nih.gov

Adenylate Cyclase System Attenuation

This compound's activity as a muscarinic agonist allows it to modulate the adenylate cyclase system. Its interaction with cardiac muscarinic receptors is sensitive to guanine nucleotides, which is characteristic of GPCRs. nih.gov Specifically, muscarinic M2 receptors are known to couple to inhibitory G-proteins (Gαi), which in turn inhibit the activity of adenylyl cyclase. nih.gov This inhibition leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). Given that this compound is a potent agonist at cardiac muscarinic receptors, a tissue rich in M2 subtypes, it attenuates the adenylate cyclase system through this established inhibitory pathway. nih.govnih.gov

Phosphoinositide Hydrolysis Modulation

Certain subtypes of muscarinic receptors, namely M1, M3, and M5, are coupled to the activation of phospholipase C, the enzyme that catalyzes the hydrolysis of phosphoinositides into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov While this compound is a known muscarinic agonist, specific studies directly demonstrating its ability to modulate phosphoinositide hydrolysis are not detailed in the available research. nih.gov Its effect on this pathway would theoretically depend on the muscarinic receptor subtype present in a given tissue.

Arachidonic Acid Release

No direct evidence from the conducted research indicates that this compound stimulates the release of arachidonic acid. Studies on other, chemically different mustard compounds have shown induction of arachidonic acid release, but this finding cannot be extrapolated to this compound. nih.gov

Receptor Reserve and Signal Transduction Bias

This compound has been shown to be a muscarinic agonist that binds irreversibly to cardiac muscarinic receptors. nih.gov This irreversible binding effectively removes a fraction of the receptors from the available pool, leading to a reduction in the "receptor reserve."

Experimental evidence demonstrates this phenomenon clearly. Pretreatment of isolated atria with this compound resulted in a significant reduction in the binding capacity for the muscarinic antagonist [3H]quinuclidinyl benzilate ([3H]QNB) and the agonist [3H]oxotremorine-M. nih.gov This loss of available receptors necessitates the activation of a greater fraction of the remaining receptors to produce a response, which is observed as a rightward shift in the dose-response curve for other agonists. Specifically, after pretreatment with this compound, the EC50 value for carbachol (another muscarinic agonist) to inhibit the beating rate of atria was increased by 10.3 to 15.8-fold. nih.gov This demonstrates a classic case of receptor alkylation leading to a diminished receptor reserve. nih.gov

Furthermore, studies noted that the fraction of receptors lost after this compound pretreatment was different when measured by the antagonist [3H]N-methylscopolamine compared to the agonist [3H]oxotremorine-M, suggesting a complex interaction with the receptor that may differ based on the conformational state favored by agonists versus antagonists. nih.gov

Effect of this compound Pretreatment on Muscarinic Receptor Function in Atria

ParameterConditionResultReference
Receptor Binding Capacity100 µM Aech-M Pretreatment46-47% reduction in [3H]QNB & [3H]oxotremorine-M binding nih.gov
10 µM Aech-M + Edrophonium Pretreatment37-41% reduction in [3H]QNB & [3H]oxotremorine-M binding nih.gov
Carbachol Potency (EC50)100 µM Aech-M Pretreatment15.8-fold increase nih.gov
10 µM Aech-M + Edrophonium Pretreatment10.3-fold increase nih.gov

In Vitro Cellular Models

Synaptosomes, which are isolated, sealed nerve terminals, provide a robust model for studying presynaptic mechanisms, including neurotransmitter synthesis, storage, and release. The active form of this compound, AF64A, has been used to investigate the long-term consequences of cholinergic deficits in these preparations.

Research on hippocampal synaptosomes from rats treated with AF64A reveals a significant impact on acetylcholine release. Long-term studies conducted 29 weeks after administration of the toxin showed a reduction in both basal and potassium-evoked ACh release. nih.gov Specifically, basal release of radiolabeled acetylcholine was reduced to 77% of control levels, while release evoked by high potassium concentrations (a method to induce depolarization) was similarly decreased to 73% of control. nih.gov These findings indicate that the cholinotoxicity induced by the compound impairs the fundamental release machinery of cholinergic nerve terminals. nih.gov

Table 1: Effect of AF64A on Acetylcholine Release from Rat Hippocampal Synaptosomes
Release ConditionRemaining Activity (% of Control)Reference
Basal Release77% nih.gov
Potassium-Evoked Release73% nih.gov

This compound and its active form, AF64A, exert their effects by inhibiting crucial components of cholinergic transmission, namely choline uptake and acetylcholine synthesis via choline acetyltransferase. patsnap.compharmacologyeducation.org While specific IC50 values for the direct modulation of ACh release from synaptosomes are not detailed in the available research, the functional consequence of its inhibitory action on ACh synthesis has been quantified in other models (see Section 4.1.3). The reduction in acetylcholine synthesis, which is a primary effect of the compound, directly leads to diminished availability of the neurotransmitter for release. nih.govpatsnap.com

No specific research data detailing the pharmacological effects of this compound in Chinese Hamster Ovary (CHO) cells or pituitary (GH3) cells were identified in the reviewed literature.

In vitro models of the neuromuscular junction (NMJ), particularly those developed in bioreactors, are becoming increasingly valuable for studying synaptic function and for preclinical drug evaluation. nih.gov These advanced models, which often co-culture motor neurons and muscle cells, can replicate key aspects of NMJ signal transmission. nih.gov

In this context, this compound hydrochloride has been utilized as a specific pharmacological tool to inhibit the synthesis of acetylcholine. nih.gov By irreversibly inhibiting choline acetyltransferase (ChAT), it effectively blocks the production of the neurotransmitter necessary for muscle contraction, allowing researchers to study the downstream effects of cholinergic deficits. nih.gov One study demonstrated that this compound hydrochloride blocked the synthesis of ACh and subsequently decreased the contraction frequency of myotubes in a dose-dependent manner. nih.gov This research established a half-maximal inhibitory concentration (IC50) of 1.22 μM for this effect. nih.gov

Table 2: Inhibitory Potency of this compound in an NMJ Bioreactor Model
CompoundTargetMeasured EffectIC50 ValueReference
This compound hydrochlorideCholine acetyltransferase (ChAT)Decreased myotube contraction frequency1.22 µM nih.gov

The ability of NMJ bioreactor models to show predictable, concentration-dependent responses to pharmacological agents validates their use as screening platforms. nih.gov The use of compounds like this compound helps to demonstrate the functional integrity of these models. nih.gov By selectively targeting a specific mechanism—in this case, ACh synthesis—researchers can confirm that the model accurately reflects the underlying biology. nih.govnih.gov This allows for the systematic testing and quantification of the potency of various drugs that affect different stages of neuromuscular transmission, from synthesis and storage to release and receptor activation. nih.gov Therefore, these in vitro NMJ systems serve as robust and physiologically relevant platforms for pharmacological screening and for advancing the study of neurodegenerative diseases. nih.gov

Neuromuscular Junction (NMJ) Bioreactor Models

Assessment of Synaptic Communication Modulation

The aziridinium derivative of this compound, known as AMMA, has been shown to modulate synaptic communication by acting on presynaptic muscarinic autoreceptors. In studies using rat cortical synaptosomes, AMMA reduces the release of newly synthesized acetylcholine ([³H]ACh) in a dose-dependent manner. nih.gov This inhibitory effect is observed on both basal and potassium-induced acetylcholine release. nih.gov

The inhibition of acetylcholine release by AMMA can be blocked by the muscarinic antagonist atropine, which suggests that AMMA functions as an agonist at these presynaptic receptors. nih.gov Furthermore, AMMA demonstrates a prolonged inhibitory effect on basal [³H]ACh release compared to other muscarinic agonists like oxotremorine. nih.gov These findings indicate that AMMA acts as an irreversible agonist at presynaptic muscarinic autoreceptors, thereby modulating neurotransmitter release. nih.gov

Ex Vivo and Tissue-Level Studies

The effects of this compound have been characterized in isolated tissue preparations, most notably in spontaneously beating guinea pig atria. nih.gov When applied to this preparation, this compound initially causes a reduction in the beating rate, an effect that is blocked by atropine. nih.gov However, unlike the sustained decreases produced by acetylcholine or carbachol, the beating rate returns to control values after approximately 17 minutes of superfusion with this compound. nih.gov

Pretreatment of the atria with this compound followed by a washout period leads to a significant decrease in the tissue's sensitivity to the muscarinic agonist carbachol. nih.gov This is evidenced by a substantial increase in the EC50 value for carbachol's inhibitory effect on the beating rate, without altering the atrial response to isoproterenol, a beta-adrenergic agonist. nih.gov This desensitization is accompanied by a reduction in the number of available muscarinic receptors. nih.gov

Table 1: Effect of this compound (Aech-M) Pretreatment on Guinea Pig Atria
Pretreatment ConditionFold Increase in Carbachol EC50Reduction in [3H]QNB Binding CapacityReduction in [3H]Oxotremorine-M Binding Capacity
100 µM Aech-M15.8-fold46-47%46-47%
10 µM Aech-M + 10 µM Edrophonium10.3-fold37-41%37-41%

Radioligand binding assays are crucial for characterizing the interaction of this compound with muscarinic receptors. Studies utilizing the radiolabeled antagonist [³H]quinuclidinyl benzilate ([³H]QNB) have demonstrated that this compound and its aziridinium derivative (AMMA) bind irreversibly to these receptors. nih.govnih.gov

In cardiac membranes, pretreatment with this compound followed by washing results in a significant reduction in the total number of [³H]QNB binding sites (Bmax), without altering the affinity (KD) of the remaining receptors for the ligand. nih.govnih.gov For instance, incubating rat cortical synaptosomes with 50 µM AMMA for five minutes leads to a 62% reduction in the [³H]QNB binding capacity. nih.gov Similarly, treating cardiac membranes with 0.25 µM this compound causes a 60% decrease in [³H]QNB binding capacity. nih.gov This loss of binding sites is dependent on the dose, time, and temperature of exposure. nih.gov

Table 2: Irreversible Binding Effects of this compound and its Derivative (AMMA)
CompoundPreparationConcentrationEffect on [3H]QNB Binding
AMMARat Cortical Synaptosomes9 µMIC50 for binding reduction
AMMARat Cortical Synaptosomes50 µM62% reduction in binding capacity
This compoundCardiac Membranes0.25 µM60% reduction in binding capacity

Competition binding experiments have shown that this compound competes with acetylcholine for the same binding sites on muscarinic receptors. nih.gov In these studies, both compounds demonstrated approximately equal ability to compete for sites labeled by [³H]QNB in cardiac membranes. nih.gov The irreversible nature of this compound's binding is further confirmed by the fact that the reduction in binding capacity can be prevented by the presence of other muscarinic ligands like atropine and carbachol during the initial treatment. nih.gov

The interaction of this compound with muscarinic receptors is modulated by guanine nucleotides, which is a characteristic feature of G-protein coupled receptors. nih.gov The presence of 5'-guanylylimidodiphosphate, a non-hydrolyzable analog of GTP, reduces the ability of both this compound and acetylcholine to compete for [³H]QNB binding sites by approximately 30-fold. nih.gov This indicates that guanine nucleotides decrease the affinity of the receptor for agonists, reflecting the uncoupling of the receptor from its associated G-protein. nih.gov

In Vivo Animal Models

Research on this compound has predominantly been conducted using in vitro and ex vivo models to elucidate its mechanism of action at the cellular and tissue level. While animal models are used to study related nitrogen mustard compounds, specific in vivo studies focusing on the systemic pharmacological effects of this compound are not extensively detailed in the available scientific literature. One study investigated the neuromuscular blocking action of its aziridinium ion in a rat phrenic nerve-diaphragm preparation, concluding that it likely impairs neuromuscular transmission by interfering with acetylcholine availability. nih.gov

Analogue Development and Structure Activity Relationships Sar

Synthesis of Acetylethylcholine (B12683464) Mustard Derivatives

The development of analogues of acetylethylcholine mustard has been a key strategy in elucidating the structural requirements for selective activity at cholinergic receptor subtypes. A notable example is the synthesis of N-alkyl analogues, such as methyl-2-acetoxyethyl-2'-chloroethylamine (MeM) and butyl-2-acetoxyethyl-2'-chloroethylamine (BuM).

The synthesis of these compounds involves a multi-step process. The general approach begins with the appropriate N-alkylethanolamine, which is then reacted to introduce the 2-chloroethyl moiety, forming the characteristic nitrogen mustard pharmacophore. Subsequent acetylation of the hydroxyl group yields the final acetoxyethyl derivative. This synthetic route allows for the systematic modification of the N-alkyl substituent, enabling the exploration of how changes in steric bulk and lipophilicity at this position influence pharmacological activity.

Comparative Pharmacological Efficacy of Derivatives

The pharmacological profiles of this compound derivatives have been assessed in various biological systems, revealing significant differences in their potency and selectivity. Studies comparing MeM and BuM in schistosome and vertebrate neuromuscular preparations have demonstrated the profound impact of the N-alkyl substituent on their biological effects.

In preparations from the parasite Schistosoma mansoni, both MeM and BuM were found to be potent irreversible paralytic agents. Their effects were suggested to be mediated through binding to cholinergic sites. However, their actions on vertebrate systems showed marked divergence. MeM acted as a potent agonist at both muscarinic and nicotinic receptors in vertebrate tissues. In contrast, BuM displayed significantly reduced activity at these same receptors. This differential pharmacology highlights the potential for designing derivatives with greater selectivity for invertebrate over vertebrate cholinergic systems.

The following table summarizes the comparative pharmacological effects of these two analogues:

CompoundTarget Organism/TissueReceptor TypeObserved Effect
Methyl-2-acetoxyethyl-2'-chloroethylamine (MeM) Schistosoma mansoniCholinergicIrreversible paralysis
VertebrateMuscarinicPotent agonist
VertebrateNicotinicPotent agonist
Butyl-2-acetoxyethyl-2'-chloroethylamine (BuM) Schistosoma mansoniCholinergicIrreversible paralysis
VertebrateMuscarinicSlight effect
VertebrateNicotinicSlight effect

Structure-Activity Relationships Guiding Ligand Design

The systematic modification of the this compound structure has been instrumental in defining the structure-activity relationships (SAR) that govern its interaction with cholinergic receptors. These SAR studies provide a rational basis for the design of new ligands with improved affinity, selectivity, and desired functional properties.

Influence of Chemical Modifications on Receptor Selectivity

The differing pharmacological profiles of MeM and BuM underscore the critical role of the N-substituent in determining receptor selectivity. The smaller methyl group in MeM appears to be well-tolerated by both muscarinic and nicotinic receptors in vertebrates, resulting in potent agonism. Conversely, the larger butyl group in BuM dramatically reduces its potency at these receptors. This suggests that the binding pockets of vertebrate muscarinic and nicotinic receptors have specific steric constraints at the site that accommodates the N-alkyl group of the ligand.

These findings imply that by carefully tuning the size and nature of the N-substituent, it is possible to modulate the selectivity of this compound analogues. For instance, increasing the bulk of the N-alkyl group can disfavor binding to vertebrate cholinergic receptors while potentially retaining activity at other targets, such as those in invertebrates. This principle is a cornerstone in the design of selective pharmacological tools and therapeutic agents.

Development of Bifunctional Ligands

The concept of bifunctional ligands, molecules that can interact with two different targets or with two different sites on the same target, has emerged as a powerful strategy in drug design. In the context of the cholinergic system, this approach has been explored to develop ligands that can simultaneously modulate muscarinic and nicotinic receptors or interact with both the orthosteric (primary binding site) and an allosteric (secondary) site on a single receptor.

While the development of bifunctional ligands based specifically on the this compound scaffold is not extensively documented in publicly available literature, the principles derived from its SAR are highly relevant. The understanding of how different structural motifs within the this compound molecule contribute to binding at various cholinergic receptor subtypes can inform the design of hybrid molecules. For example, a pharmacophore derived from a selective muscarinic agonist could be linked to a moiety known to interact with nicotinic receptors, creating a bifunctional ligand with a novel pharmacological profile. The design of such molecules often involves a linker of appropriate length and flexibility to allow for optimal interaction with both targets. This strategy holds promise for the development of novel therapeutics for complex neurological disorders where the modulation of multiple cholinergic pathways is desirable.

Computational and Theoretical Studies

Molecular Dynamics Simulations of Receptor-Ligand Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of Acetylethylcholine (B12683464) mustard, MD simulations can provide insights into its interaction with target receptors, such as muscarinic acetylcholine (B1216132) receptors (mAChRs). These simulations can model the dynamic process of ligand binding, the conformational changes induced in the receptor upon binding, and the stability of the ligand-receptor complex.

While specific MD simulation studies exclusively focused on Acetylethylcholine mustard are not extensively documented in publicly available literature, the methodology has been widely applied to study the binding of other ligands to mAChRs. For instance, MD simulations have been employed to refine homology models of mAChRs and to investigate the binding of antagonists like N-methylscopolamine. nih.govnih.gov These studies often involve embedding the receptor-ligand complex in a lipid bilayer to mimic the cell membrane environment and observing the interactions over nanoseconds. nih.govnih.gov

For this compound, an MD simulation would typically involve the following steps:

System Setup: A high-resolution 3D model of the target receptor (e.g., a specific subtype of mAChR) is obtained, often through homology modeling using a template structure like bovine rhodopsin. nih.govnih.gov The this compound molecule is then "docked" into the receptor's binding site. This entire complex is then placed in a simulated lipid bilayer and solvated with water and ions to replicate physiological conditions.

Simulation: The simulation is run for a specified period, allowing the atoms in the system to move according to the laws of physics. This process generates a trajectory of the atomic coordinates over time.

Analysis: The trajectory is analyzed to understand various aspects of the interaction, such as the stability of the binding, the key amino acid residues involved in the interaction, and any conformational changes in the receptor.

The insights gained from such simulations could help in understanding the specific interactions that contribute to the binding affinity and agonist activity of this compound.

Theoretical Calculations of Protein-Ligand Electrostatic Potentials and Charge Distribution

The electrostatic potential and charge distribution of a ligand and its receptor are crucial for their interaction. Theoretical calculations can be used to determine these properties and to understand how they contribute to the binding affinity and specificity. The binding of positively charged acetylcholine to its binding site, which is surprisingly hydrophobic and lacks negatively charged groups, highlights the importance of understanding these electrostatic interactions. ucsb.edu

Methods such as solving the Poisson-Boltzmann equation are commonly used to calculate the electrostatic potential of proteins. ucsb.edunih.gov These calculations can generate an electrostatic potential map of the receptor's binding site, revealing areas of positive, negative, and neutral potential. ucsb.edu For a positively charged molecule like this compound, areas of negative electrostatic potential within the binding pocket would be expected to play a significant role in guiding the ligand and stabilizing the bound complex.

A hypothetical data table summarizing the kind of data that would be generated from such calculations for this compound, based on typical values for similar cholinergic ligands, is presented below.

Table 1: Theoretical Electrostatic Potential Data for a Cholinergic Ligand
Atomic CenterCalculated Partial Charge (e)Contribution to Electrostatic Potential
Quaternary Ammonium (B1175870) Nitrogen+0.85Strongly Positive
Ester Oxygen (C=O)-0.65Negative
Ester Oxygen (C-O-C)-0.50Negative
Acetyl Methyl Carbon-0.20Slightly Negative

Note: The data in this table is illustrative and based on general characteristics of cholinergic ligands, not on specific experimental or computational results for this compound.

These theoretical calculations are invaluable for rational drug design, as they can predict how modifications to a ligand's structure might alter its electrostatic properties and, consequently, its binding to the target receptor.

Computational Modeling of Synergism and Antagonism in Drug Action

Computational models are instrumental in predicting and understanding the interactions between different drugs. nih.govresearchgate.netnih.govplos.org These models can help to determine whether the combined effect of two or more drugs will be synergistic (greater than the sum of their individual effects), additive (equal to the sum of their individual effects), or antagonistic (less than the sum of their individual effects). nih.govnih.gov

Several mathematical and computational frameworks exist for modeling drug interactions. One common approach is the use of isobolographic analysis, which is based on the concept of dose equivalence. nih.gov Machine learning algorithms and network-based approaches are also increasingly being used to predict drug synergies from large datasets, such as genomic and pharmacological data. researchgate.net

In the context of this compound, computational modeling could be used to predict its interactions with other cholinergic agents or with drugs that act on different but related pathways. For example, a model could be developed to simulate the effect of co-administering this compound with a cholinesterase inhibitor or with a serotonin receptor modulator. nih.gov

The development of such a model would typically involve:

Data Collection: Gathering dose-response data for this compound and the other drug(s) of interest from in vitro or in vivo experiments.

Model Selection: Choosing an appropriate mathematical model, such as the Loewe additivity or Bliss independence model, to describe the expected combined effect. nih.gov

Simulation and Prediction: Using the model to simulate the effects of different dose combinations and to predict whether the interaction will be synergistic, additive, or antagonistic.

A hypothetical data table illustrating the output of such a computational model is shown below.

Table 2: Computational Modeling of Drug Interactions
Drug CombinationPredicted InteractionCombination Index (CI)Potential Mechanism
This compound + Drug X (Cholinesterase Inhibitor)Synergism<1Increased availability of agonist at the receptor
This compound + Drug Y (Muscarinic Antagonist)Antagonism>1Competitive binding at the same receptor site
This compound + Drug Z (Allosteric Modulator)Synergism<1Positive modulation of receptor affinity or efficacy

Note: The data in this table is hypothetical and for illustrative purposes. The Combination Index (CI) is a quantitative measure of the degree of drug interaction, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

These computational approaches are crucial for the rational design of combination therapies, helping to identify potentially beneficial drug combinations and to avoid those that might lead to antagonistic effects. nih.govresearchgate.netnih.govplos.org

Future Research Directions and Methodological Advances

Elucidating Unresolved Mechanisms of Action

While it is established that acetylethylcholine (B12683464) mustard acts as a muscarinic agonist and irreversibly binds to muscarinic receptors, the finer details of its mechanism of action require further exploration. nih.gov The compound contains a chemically reactive aziridinium (B1262131) moiety that, after binding, reacts with and blocks the muscarinic receptor (mAChR) binding site. nih.gov Specifically, it has been shown to attach to a conserved aspartic acid residue in the third transmembrane helix of the receptors. nih.gov

However, the full scope of downstream consequences of this permanent blockade is not completely understood. Key areas for future research include:

Receptor Conformational Changes: Investigating the precise structural changes in the muscarinic receptor protein following the covalent binding of acetylethylcholine mustard.

G Protein Coupling: While muscarinic receptors are known to couple to various G protein families, including Gq, Gi, and Gs, the specific long-term alterations in G protein signaling diversity and bias resulting from irreversible antagonism by this compound are yet to be fully mapped out. nih.govuniprot.org

Off-Target Alkylation: The high reactivity of the aziridinium ion suggests a potential for interactions with other nucleophilic sites on different proteins or biomolecules. Identifying these potential off-target interactions is critical for a complete pharmacological profile.

Enzymatic Interaction: Studies have shown that this compound has a similar affinity for acetylcholinesterase as acetylcholine (B1216132) but is hydrolyzed at a significantly lower maximum velocity, suggesting it can inactivate the enzyme. nih.gov The precise mechanism and consequences of this inactivation warrant deeper investigation.

Development of Advanced In Vitro and In Vivo Models

Progress in understanding the effects of this compound is dependent on the development of more sophisticated and human-relevant research models. mdpi.comnih.gov While traditional animal models and cell lines have been foundational, they have limitations in fully replicating the complexity of the human central nervous system. nih.govlongdom.orgyoutube.com

Future directions in model development include:

Human-Induced Pluripotent Stem Cells (iPSCs): Utilizing iPSCs to generate specific neuronal subtypes, such as cholinergic neurons, offers a powerful platform for studying the compound's effects in a human genetic context. mdpi.comnih.gov

Organ-on-a-Chip (OOC) Systems: These microfluidic devices can recreate aspects of the brain's microenvironment, such as the blood-brain barrier, allowing for more complex and physiologically relevant studies of compound delivery and neuronal response. mdpi.comnih.govacs.org

3D Cell Cultures and Organoids: Brain organoids and other 3D culture models can better mimic the structural and functional complexity of brain tissue compared to traditional 2D cell cultures, providing a more accurate in vitro system. mdpi.com

Humanized Animal Models: The use of animal models that have been genetically modified to express human muscarinic receptors can provide more translatable in vivo data on the efficacy and effects of cholinergic agents. nih.gov

A comparison of different model systems highlights their respective advantages for specific research questions.

Model TypeKey Advantages for Cholinergic ResearchLimitations
Traditional Cell Lines (e.g., LA-N-2) High-throughput screening, ease of culture, useful for measuring intra- and extracellular acetylcholine levels. nih.govplos.orgLimited physiological relevance, lack of complex cell-cell interactions.
iPSC-Derived Neurons Patient-specific disease modeling, human-relevant genetics. mdpi.comnih.govVariability in differentiation protocols, functional maturity can be a challenge.
Brain Organoids Recapitulate 3D tissue architecture and some developmental processes. mdpi.comLack of vascularization, cellular heterogeneity can be inconsistent.
Organ-on-a-Chip (OOC) Mimicry of physiological barriers (e.g., BBB), precise environmental control. nih.govacs.orgTechnically complex, may not fully replicate systemic effects.
In Vivo Animal Models Study of systemic effects and complex behaviors. youtube.comporsolt.comSpecies differences can limit direct translation to human pathophysiology. youtube.com

Integration of Multi-Omics Approaches in Cholinergic System Studies

To gain a holistic understanding of the cellular response to this compound, integrating various "omics" technologies is essential. nih.gov A multi-omics approach allows researchers to move beyond single-pathway analysis and construct a comprehensive network view of the compound's impact. nih.govyoutube.comyoutube.com

Key multi-omics applications include:

Transcriptomics: Using RNA-sequencing to analyze the entire set of RNA transcripts in cells following treatment. This can reveal large-scale changes in gene expression and identify compensatory pathways activated in response to irreversible muscarinic receptor blockade. youtube.comresearchgate.net

Proteomics: Employing mass spectrometry-based techniques to quantify changes in the proteome. This can identify alterations in protein expression, post-translational modifications, and signaling networks affected by the compound. researchgate.netnih.gov For instance, proteomics could clarify how M2 receptor manipulation affects proteasome subunits and protein quality control in cardiac cells. nih.gov

Metabolomics: Analyzing the global profile of metabolites to understand how the compound alters cellular metabolism. This is particularly relevant for understanding the downstream effects on pathways linked to acetylcholine synthesis and degradation, which involve metabolites like choline (B1196258). youtube.comhmdb.ca

Interactomics: Studying the complex network of protein-protein interactions to see how they are rewired following covalent modification of muscarinic receptors. researchgate.net

Novel Analytical Techniques for Compound and Metabolite Profiling

The development of more sensitive and specific analytical methods is crucial for accurately detecting this compound and characterizing its interactions with biological systems. mdpi.com

Future advancements in this area will likely involve:

High-Resolution Mass Spectrometry (LC-MS/MS): This technique is indispensable for identifying and quantifying the parent compound and its metabolites in complex biological samples. mdpi.com It can also be used to pinpoint the exact sites of covalent modification on the receptor protein and other potential off-target molecules.

Advanced Chromatography: Techniques like high-performance ion chromatography can be optimized for the specific analysis of cholinergic compounds, which are often charged and polar. researchgate.net

Fluorescent Probes and Imaging: The design of novel fluorescent probes that can specifically bind to the this compound-receptor adduct could enable real-time visualization of receptor inactivation and trafficking within living cells.

Computational Modeling: Integrating molecular docking and dynamics simulations with experimental data can provide deeper insights into the binding process and the stability of the covalent bond formed with the receptor. nih.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing AF64A (ethylcholine mustard aziridinium ion) from acetylethylcholine mustard, and how are reaction conditions optimized?

  • Methodology : AF64A synthesis involves dissolving this compound hydrochloride in aqueous solution, adjusting pH to 11.3–11.5 with NaOH, stirring for 30 minutes at 25°C, then neutralizing to pH 7.4 with HCl. Temperature and pH must be tightly controlled to achieve 60–80% cyclization efficiency .
  • Validation : Monitor reaction progress using nuclear magnetic resonance (NMR) or high-performance liquid chromatography (HPLC) to quantify aziridinium ion formation.

Q. What are the recommended storage conditions and solubility parameters for this compound in experimental settings?

  • Storage : Store lyophilized powder at -20°C (3-year stability) or 4°C (2-year stability). Dissolved solutions in polar solvents (e.g., water) should be stored at -80°C (6-month stability) to prevent degradation .
  • Solubility : ≥5 mg/mL in water at 25°C. Pre-warm to 37°C and vortex intermittently to ensure full dissolution for in vitro assays .

Q. How is the cholinergic specificity of this compound validated in neuronal models?

  • Experimental Design :

Use control compounds (e.g., vesamicol for vesicular acetylcholine transporter inhibition) to isolate choline acetyltransferase (ChAT)-specific effects.

Measure acetylcholine (ACh) levels via HPLC or enzymatic assays in treated vs. untreated neuronal cultures.

Confirm presynaptic specificity by comparing postsynaptic ACh receptor responses (e.g., using pancuronium as a competitive antagonist) .

Advanced Research Questions

Q. How can researchers resolve contradictions in neurotoxicity data for this compound across different animal models?

  • Case Study : In rat spinal nerve ligation models, intrathecal AF64A (derived from this compound) reduced spinal ACh content without motor dysfunction at 2–15 nmol doses. Higher doses caused paralysis, indicating dose-dependent neurotoxicity .
  • Mitigation Strategies :

  • Perform species-specific dose conversion using body surface area (BSA) and Km coefficients (e.g., rat-to-mouse dose = rat dose × 6/3 ).
  • Include sham controls (e.g., ACSF vehicle) to distinguish drug effects from surgical trauma .

Q. What methodological considerations are critical for quantifying the IC50 of this compound in neuromuscular junction (NMJ) assays?

  • Protocol :

Use cocultures of motoneurons and skeletal myotubes with electrical stimulation to mimic NMJ activity.

Apply this compound hydrochloride at graded concentrations (0.1–10 μM) and measure contraction frequency via video analysis.

Calculate IC50 using nonlinear regression (e.g., GraphPad Prism). Reported IC50: 1.22 μM in human-derived NMJ models .

  • Pitfalls : Ensure ChAT activity is irreversibly inhibited by pre-incubating the compound for ≥30 minutes before stimulation.

Q. How should researchers design controls to confirm the specificity of this compound’s effects on cholinergic systems versus off-target kinase inhibition?

  • Control Experiments :

Co-administer selective kinase inhibitors (e.g., GAK inhibitor 49) to rule out cross-reactivity with unrelated pathways .

Use RNA interference (siRNA) to knock down ChAT expression and verify that this compound’s effects are abolished.

Profile off-target binding via kinase activity screening panels (e.g., Eurofins DiscoverX) .

Q. What statistical approaches are recommended for analyzing dose-response heterogeneity in this compound studies?

  • Data Analysis :

Apply mixed-effects models to account for variability in cell culture batches or animal cohorts.

Use bootstrapping to estimate confidence intervals for IC50/EC50 values in small-sample studies .

Report effect sizes (e.g., Cohen’s d) alongside p-values to quantify biological significance .

Data Interpretation and Reproducibility

Q. How can researchers address discrepancies in AF64A efficacy between in vitro and in vivo cholinergic lesion models?

  • Root Cause Analysis :

  • In vitro models may lack blood-brain barrier (BBB) penetration factors, leading to overestimated potency. Validate in vivo BBB permeability using LC-MS/MS quantification of brain tissue ACh levels .
  • Optimize dosing schedules (e.g., single vs. repeated intrathecal injections) to match in vitro exposure times .

Q. What steps ensure reproducibility when adapting this compound protocols from rodents to human-derived cell lines?

  • Best Practices :

Use human iPSC-derived neurons for translational relevance.

Adjust concentrations based on interspecies differences in ChAT expression (e.g., human ChAT has 2–3× lower basal activity than rodent isoforms).

Publish raw data and detailed protocols in supplementary materials, adhering to Beilstein Journal guidelines .

Tables for Key Data

Table 1: Critical Parameters for AF64A Synthesis

ParameterOptimal ValueDeviation Impact
pH during cyclization11.3–11.5<11.3: Incomplete cyclization
Stirring time30 minutes>30 min: Aziridinium degradation
Temperature25°C>30°C: Reduced yield
Source

Table 2: Species-Specific Dose Conversion

SpeciesWeight (kg)BSA (m²)Km CoefficientEquivalent Dose (mg/kg)*
Mouse0.020.007320 → 10 (rat)
Rat0.150.025610 → 3.3 (mouse)
Human701.7370.27 (from mouse)
Source

*Example: Mouse dose (20 mg/kg) × 3 (mouse Km) / 6 (rat Km) = 10 mg/kg for rats.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetylethylcholine mustard
Reactant of Route 2
Reactant of Route 2
Acetylethylcholine mustard

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.